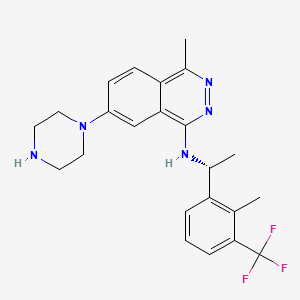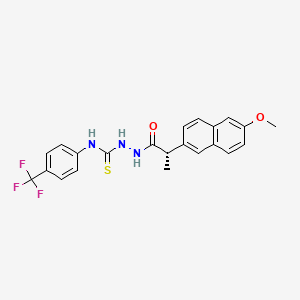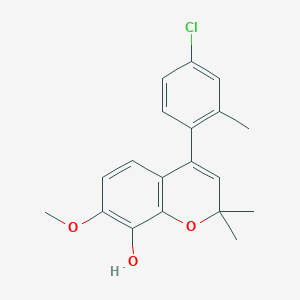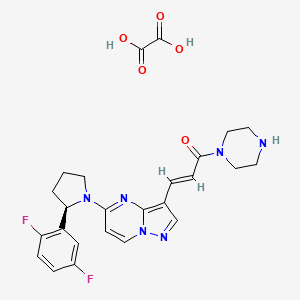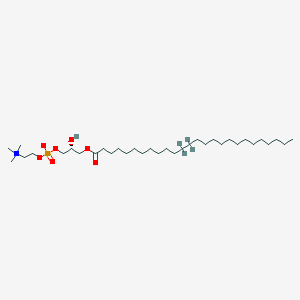
1-Hexacosanoyl-d4-2-hydroxy-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
26:0 Lyso PC-d4, also known as 1-hexacosanoyl-d4-2-hydroxy-sn-glycero-3-phosphocholine, is a deuterated lysophosphatidylcholine. In this compound, four protons of hexacosanoyl are replaced by deuterium. It is primarily used as an internal standard in the extraction of very long chain fatty acids from biological samples such as brain, testes, and adrenal glands .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 26:0 Lyso PC-d4 involves the deuteration of lysophosphatidylcholine. This process typically includes the replacement of specific hydrogen atoms with deuterium. The synthetic route may involve the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 26:0 Lyso PC-d4 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve the desired level of deuteration. The product is then purified using techniques such as thin-layer chromatography to ensure a high level of purity .
Analyse Des Réactions Chimiques
Types of Reactions
26:0 Lyso PC-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 26:0 Lyso PC-d4, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
26:0 Lyso PC-d4 has a wide range of applications in scientific research:
Chemistry: It is used as an internal standard in mass spectrometry for the quantification of very long chain fatty acids.
Biology: It is used to study the metabolism and function of lysophosphatidylcholines in biological systems.
Medicine: It is used in the research of metabolic disorders and diseases related to lipid metabolism.
Industry: It is used in the development of analytical methods for the detection and quantification of lipids in various samples
Mécanisme D'action
The mechanism of action of 26:0 Lyso PC-d4 involves its incorporation into biological membranes and its interaction with various enzymes and receptors. It acts as a substrate for enzymes involved in lipid metabolism, and its deuterated form allows for precise tracking and quantification in metabolic studies. The molecular targets and pathways involved include those related to lipid metabolism and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
260 Lyso PC: The non-deuterated form of 26:0 Lyso PC-d4.
240 Lyso PC: A lysophosphatidylcholine with a shorter acyl chain.
180 Lyso PC: Another lysophosphatidylcholine with an even shorter acyl chain
Uniqueness
26:0 Lyso PC-d4 is unique due to its deuterated nature, which allows for its use as an internal standard in mass spectrometry. This property makes it highly valuable in analytical chemistry and metabolic studies, providing precise and accurate quantification of very long chain fatty acids .
Propriétés
Formule moléculaire |
C34H70NO7P |
|---|---|
Poids moléculaire |
639.9 g/mol |
Nom IUPAC |
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriohexacosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C34H70NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-34(37)40-31-33(36)32-42-43(38,39)41-30-29-35(2,3)4/h33,36H,5-32H2,1-4H3/t33-/m1/s1/i17D2,18D2 |
Clé InChI |
WSDKRPCAPHRNNZ-FLLDVSFCSA-N |
SMILES isomérique |
[2H]C([2H])(CCCCCCCCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


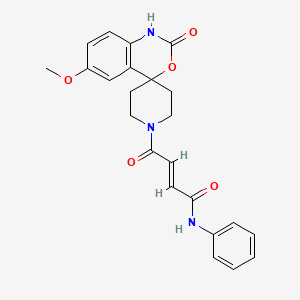
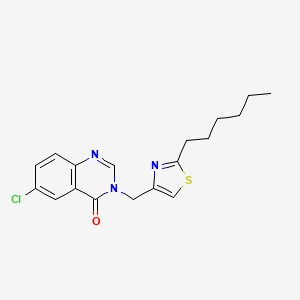
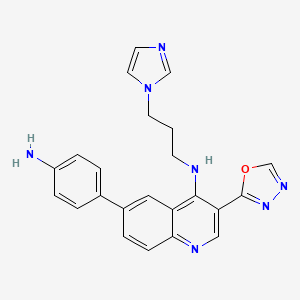
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one](/img/structure/B15141288.png)
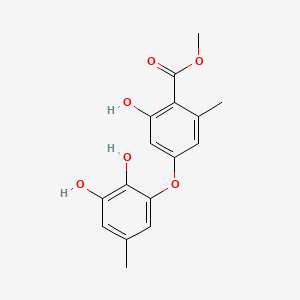
![3,4-dimethoxy-N-[5-[4-(prop-2-enoylamino)piperidin-1-yl]sulfonylnaphthalen-1-yl]benzamide](/img/structure/B15141305.png)
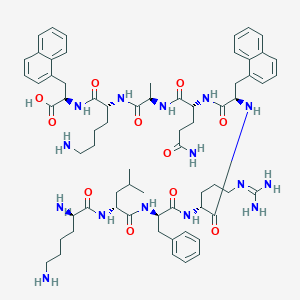
![1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141320.png)
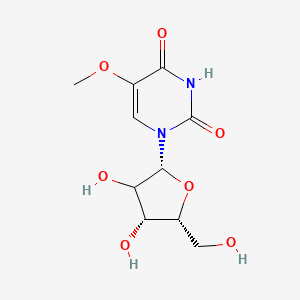
![(1Z,3E,5S,8R,9S,10S,11S,13S,15R,16S,18Z,24R,25S)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B15141328.png)
